Przewaquinone A

Vue d'ensemble

Description

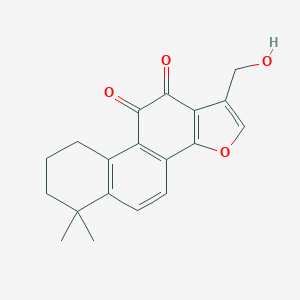

La Przewaquinone A est une diterpène quinone lipophile que l’on trouve principalement dans la plante Salvia przewalskii. Ce composé a suscité un intérêt considérable en raison de son puissant effet inhibiteur sur la contraction vasculaire . Elle est connue pour sa structure chimique unique et ses activités biologiques, ce qui en fait un sujet de recherche approfondie dans divers domaines scientifiques.

Applications De Recherche Scientifique

Przewaquinone A has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying diterpene quinones. In biology, it has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer cells . In medicine, this compound is being investigated for its potential therapeutic effects on cardiovascular diseases and cancer . In industry, it is used in the development of new drugs and therapeutic agents.

Mécanisme D'action

La Przewaquinone A exerce ses effets en ciblant des voies moléculaires spécifiques. Elle inhibe la kinase PIM1, qui joue un rôle crucial dans la migration cellulaire et la transition épithéliale-mésenchymateuse (TEM) dans les cellules cancéreuses . En bloquant la voie de signalisation ROCK2/STAT3, la this compound réduit efficacement la migration cellulaire et favorise la relaxation des muscles lisses . Ce mécanisme d’action en fait un candidat prometteur pour le traitement de diverses maladies, notamment le cancer et les troubles cardiovasculaires.

Analyse Biochimique

Biochemical Properties

Przewaquinone A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to selectively inhibit PIM1, a type of kinase . The nature of these interactions involves the compound entering the PIM1 pocket, thereby triggering multiple interaction effects .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It significantly suppresses the growth, migration, and Epithelial-Mesenchymal Transition (EMT) in the triple-negative breast cancer cell line, MDA-MB-231 . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is quite complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it potently inhibits PIM1 kinase at nanomolar concentrations . Both this compound and SGI-1776 (a specific PIM1 inhibitor) have been found to inhibit ROCK2/STAT3 signaling in MDA-MB-231 cells .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, a study found that compound 3a, a PEG-przewaquinone A conjugation, can significantly reduce brain ischemia-reperfusion damage dose-dependently in a rat model . This indicates the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, compound 3a was found to reduce brain ischemia-reperfusion damage dose-dependently in a rat model . This suggests that there may be threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La Przewaquinone A peut être synthétisée en plusieurs étapes impliquant des méthodes de chromatographie sur colonne et de fractionnement guidé par bioessai. Les données analytiques du composé cible synthétique sont identiques à celles de la this compound naturelle . La préparation implique la dissolution du composé dans du diméthylsulfoxyde (DMSO) et l’utilisation de divers solvants et réactifs pour atteindre la pureté et la concentration souhaitées .

Méthodes de production industrielle : La production industrielle de la this compound implique l’extraction du produit naturel Salvia przewalskii. Le processus comprend la mise en trempage du produit naturel, suivie de la séparation et de la purification par chromatographie liquide haute performance (HPLC) et d’autres techniques avancées .

Analyse Des Réactions Chimiques

Types de réactions : La Przewaquinone A subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer son activité biologique.

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant la this compound comprennent les agents oxydants, les agents réducteurs et divers solvants tels que le DMSO. Les conditions réactionnelles impliquent souvent des températures et des niveaux de pH contrôlés pour garantir les résultats souhaités .

Principaux produits formés : Les principaux produits formés à partir des réactions de la this compound comprennent divers dérivés qui présentent des activités biologiques améliorées. Ces dérivés sont souvent utilisés dans des recherches scientifiques et des applications ultérieures.

Applications de recherche scientifique

La this compound a une large gamme d’applications de recherche scientifique, notamment son utilisation en chimie, en biologie, en médecine et dans l’industrie. En chimie, elle est utilisée comme composé modèle pour l’étude des diterpène quinones. En biologie, il a été démontré qu’elle inhibait la prolifération de diverses lignées cellulaires cancéreuses, notamment les cellules du cancer du sein . En médecine, la this compound est étudiée pour ses effets thérapeutiques potentiels sur les maladies cardiovasculaires et le cancer . Dans l’industrie, elle est utilisée dans le développement de nouveaux médicaments et agents thérapeutiques.

Comparaison Avec Des Composés Similaires

La Przewaquinone A est unique par rapport à d’autres composés similaires en raison de son action inhibitrice spécifique sur la contraction vasculaire et de ses puissantes activités biologiques. Des composés similaires incluent la néothis compound, qui est également dérivée de Salvia miltiorrhiza et présente une activité cytotoxique contre diverses lignées cellulaires cancéreuses . D’autres composés apparentés incluent la tanshinone I et la tanshinone IIA, qui sont connues pour leurs effets anti-inflammatoires et antitumoraux .

Composés similaires

- Néothis compound

- Tanshinone I

- Tanshinone IIA

- Cryptotanshinone

Ces composés partagent des propriétés structurelles et des activités biologiques similaires, mais la this compound se démarque par son mécanisme d’action unique et ses effets inhibiteurs spécifiques sur la contraction vasculaire.

Propriétés

IUPAC Name |

1-(hydroxymethyl)-6,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-19(2)7-3-4-11-13(19)6-5-12-15(11)17(22)16(21)14-10(8-20)9-23-18(12)14/h5-6,9,20H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHVTERMWMYLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2=C1C=CC3=C2C(=O)C(=O)C4=C3OC=C4CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101345818 | |

| Record name | 1-(Hydroxymethyl)-6,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101345818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76843-23-7 | |

| Record name | 1-(Hydroxymethyl)-6,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101345818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

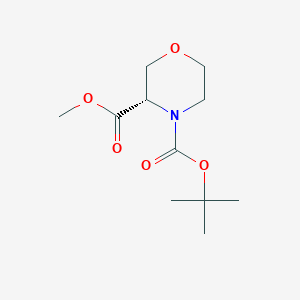

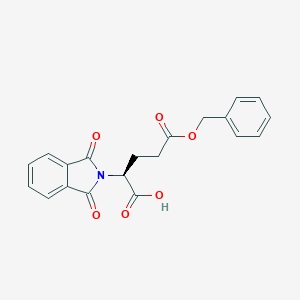

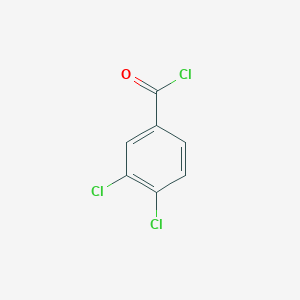

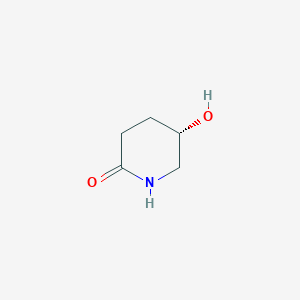

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

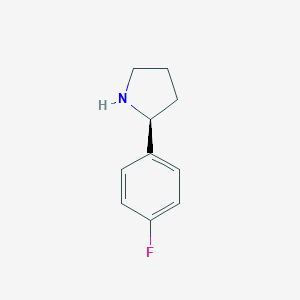

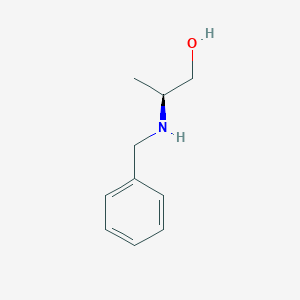

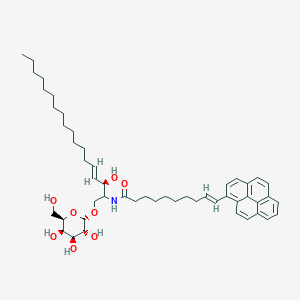

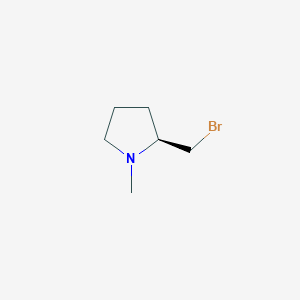

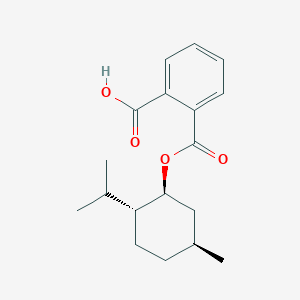

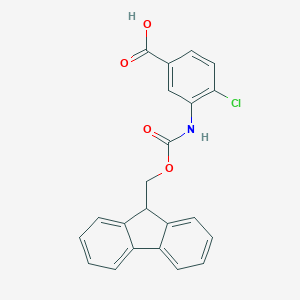

Feasible Synthetic Routes

Q1: What is Przewaquinone A and where is it found?

A1: this compound is a naturally occurring diterpene quinone primarily found in the roots of Salvia species, particularly Salvia przewalskii and Salvia miltiorrhiza. [, , , , ]

Q2: What are the known biological activities of this compound?

A2: this compound has demonstrated potent cytotoxic effects against several human cancer cell lines, including lung cancer (A-427), urinary bladder cancer (5637), and breast cancer (MCF-7) cell lines. [] Additionally, it exhibits antibacterial activity against Gram-positive bacterial strains. [] Studies also suggest a potential role in inhibiting vascular contractions, possibly contributing to the cardiovascular benefits associated with Salvia przewalskii. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C20H22O5, and its molecular weight is 342.39 g/mol. [, ]

Q4: How is this compound typically isolated and purified from plant extracts?

A4: Various chromatographic techniques are employed for the isolation and purification of this compound. These include silica gel column chromatography, [, , ] macroporous resin chromatography, [] RP-C18 column chromatography, [] Sephadex LH-20 column chromatography, [, ] and high-speed countercurrent chromatography (HSCCC). [, ] Preparative HPLC is also utilized for final purification. []

Q5: Can you describe the structural characteristics of this compound based on spectroscopic data?

A5: The structure of this compound has been elucidated using various spectroscopic techniques, including IR, UV, 1H NMR, 13C NMR, FAB-MS, and NOESY. [, , , , , ] These analyses reveal key structural features such as a quinone moiety, a furan ring, and hydroxyl substitutions, confirming its classification as an abietane diterpenoid. []

Q6: Has the total synthesis of this compound been achieved?

A6: Yes, the total synthesis of this compound has been successfully accomplished. []

Q7: What are the major metabolites of Tanshinone IIA identified in rats and how are they formed?

A7: Research has identified twelve metabolites of Tanshinone IIA in rat bile, urine, and feces. [] These metabolites are primarily generated through two metabolic routes: hydroxylation and dehydrogenation. [] Among them, Tanshinone IIB, Hydroxytanshinone IIA, this compound, and Dehydrotanshinone IIA have been tentatively identified by comparing their chromatographic and mass spectral characteristics with standard compounds. []

Q8: Have any studies investigated the potential for this compound to induce or inhibit drug-metabolizing enzymes?

A8: While the provided research does not directly address the effects of this compound on drug-metabolizing enzymes, studies on the structurally similar compound Tanshinone IIA suggest a potential role in modulating drug metabolism. Specifically, research suggests that the hydrogenation of Dehydrotanshinone IIA and Tanshinone IIA, leading to the formation of metabolites M9 and M12, may be catalyzed by NAD(P)H: quinone acceptor oxidoreductase (NQO). []

Q9: Are there any known analytical methods for the characterization and quantification of this compound?

A9: Several analytical methods have been employed to characterize and quantify this compound. High-performance liquid chromatography (HPLC) with DAD detection, [] liquid chromatography-mass spectrometry (LC-MS), [, ] and high-performance liquid chromatography/multi-stage mass spectrometry (HPLC/MSn) are commonly used techniques. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)